5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

Physicochemical Property Lipophilicity CNS Drug Design

Researchers designing CNS-penetrant molecules often face poor brain exposure and rapid metabolism with standard phenylpyrrolidine scaffolds. 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol addresses this with its meta-trifluoromethyl substitution (logP 1.514), enhancing lipophilicity and blocking CYP450-mediated oxidation. • Balanced H-bond profile (2 donors, 3 acceptors) enables optimal CNS target engagement. • Meta-substitution ensures correct steric/electronic interactions; para-analogs show reduced receptor affinity. • Metabolic stability from CF3 group supports sustained in vivo target engagement in animal models.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B13323177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CNC1C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10/h1-4,9-10,15-16H,5-6H2
InChIKeySROZVXVUBRGZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: Fluorinated Pyrrolidine Scaffold


5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS: 1343819-81-7) is a fluorinated pyrrolidine derivative belonging to the 3-aryl pyrrolidine class . Its molecular formula is C11H12F3NO, with a molecular weight of 231.21 g/mol . The compound features a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 3-(trifluoromethyl)phenyl group at the 5-position . This structural arrangement provides a balanced profile of lipophilicity (logP 1.514) and hydrogen-bonding capacity (2 donors, 3 acceptors) , positioning it as a versatile intermediate or scaffold for CNS-targeted agents, enzyme inhibitors, and receptor modulators [1].

CNS-targeted agent scaffold design
Enzyme inhibitor intermediate synthesis
Receptor modulator probe development

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: Why Analogs Cannot Substitute


The 3-(trifluoromethyl)phenyl moiety at the 5-position of the pyrrolidine ring imparts distinct physicochemical and biological properties that cannot be replicated by non-fluorinated or differently substituted analogs . Unlike 5-phenylpyrrolidin-3-ol, the trifluoromethyl group significantly enhances lipophilicity (logP 1.514 vs. ~1.0 for phenyl analog) and metabolic stability by blocking cytochrome P450-mediated oxidation . Furthermore, the meta-substitution pattern on the phenyl ring is critical for optimal steric and electronic interactions with target proteins; para-substituted analogs (e.g., 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol) exhibit altered binding geometries and reduced affinity in certain receptor systems [1]. These differences translate to measurable variations in target engagement, selectivity, and pharmacokinetic behavior, making simple substitution of this compound with a generic pyrrolidine analog scientifically unsound for research requiring precise molecular interactions .

Lipophilicity shift

Non-fluorinated or para-substituted analogs may exhibit significantly different membrane permeability profiles.

Metabolic stability difference

Absence of CF3 group may reduce resistance to oxidative metabolism, altering PK in vivo.

Substitution position mismatch

Meta-CF3 substitution is critical; para-substitution may shift target binding geometry and selectivity.

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: Key Differentiators


Enhanced Lipophilicity

The presence of the trifluoromethyl group on the phenyl ring substantially increases the compound's lipophilicity compared to its non-fluorinated analog 5-phenylpyrrolidin-3-ol. This is a critical determinant for passive membrane permeability and blood-brain barrier penetration .

Lipophilicity Increase
Data to verify
~0.5 logP units higher than phenyl analog
Supports CNS permeability screening
Computed logP; experimental validation recommended
Physicochemical Property Lipophilicity CNS Drug Design

CF3-Mediated Metabolic Stability

The trifluoromethyl group is well-established in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism . This class-level advantage is directly applicable to 5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol, providing a clear differentiation from non-fluorinated pyrrolidine analogs [1].

Metabolic Stability
Class-level
CF3 blocks P450 oxidation at meta-position
May extend half-life in metabolic assays
Inferred from fluorinated aromatic SAR
Metabolic Stability Pharmacokinetics Fluorine Chemistry

Dopamine D3 Receptor Ligand Potential

5-Phenylpyrrolidin-3-ol derivatives are established scaffolds for developing selective dopamine D3 receptor ligands [1]. The meta-trifluoromethyl substitution pattern on the phenyl ring (as in this compound) is hypothesized to enhance affinity and selectivity for the D3 receptor over D2, based on molecular docking studies and SAR trends observed with related analogs [2].

D3 Receptor Potential
Class-level
Meta-CF3 substitution hypothesized to enhance D3 selectivity
Supports D3/D2 selectivity assay design
Based on docking and SAR trends; requires binding confirmation
Dopamine D3 Receptor CNS Pharmacology Receptor Binding

5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: Optimal Applications


Blood-Brain Barrier Penetration Scaffold

The compound's enhanced lipophilicity (logP 1.514) and balanced hydrogen-bonding profile make it an ideal starting point for designing CNS-penetrant molecules . Researchers can leverage its physicochemical properties to synthesize analogs with improved brain exposure for neuroscience targets [1].

Dopamine D3 Receptor SAR Studies

Given the established role of 5-phenylpyrrolidin-3-ol derivatives as D3 receptor ligands, this trifluoromethyl analog can be used to probe the impact of electron-withdrawing meta-substituents on receptor affinity and selectivity [2]. The compound can serve as a key comparator in SAR campaigns to map the binding pocket requirements of the D3 receptor [3].

Metabolically Stable Probe Synthesis

The metabolic stability conferred by the trifluoromethyl group makes this compound a valuable precursor for generating in vivo probes that require sustained target engagement . It can be incorporated into advanced intermediates for evaluating target biology in animal models .

Application
Selection Property
Validation Focus
CNS penetration design
Lipophilicity and H-bond profile
Brain exposure assessment in models
Dopamine D3 SAR studies
Meta-CF3 substituent effect
D3/D2 selectivity binding assay
In vivo probe synthesis
Metabolic stability enhancement
PK half-life in rodent models

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